molecular formula C17H13N3O3S2 B2964206 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-62-6

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2964206
CAS No.: 477215-62-6
M. Wt: 371.43
InChI Key: DMCWDOKCDJGXIS-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a fascinating organic compound. Featuring a thiadiazole core linked to a benzo[d][1,3]dioxole ring, its unique structure and properties make it relevant in various fields, including medicinal and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. Here is a general route:

  • Formation of 1,3,4-Thiadiazole Core: : Start by reacting a suitable thiosemicarbazide with benzoic acid derivatives to form the 1,3,4-thiadiazole ring. This typically involves heating the reactants in the presence of a strong acid or base under reflux conditions.

  • Introduction of Benzylthio Group: : To introduce the benzylthio group, a nucleophilic substitution reaction is performed. The thiadiazole intermediate reacts with a benzyl halide (like benzyl chloride) in the presence of a strong base such as sodium hydride or potassium carbonate.

  • Attachment of Benzo[d][1,3]dioxole Moiety: : This step can involve the coupling of the thiadiazole derivative with a benzo[d][1,3]dioxole carboxylic acid chloride. This is typically done using a coupling agent like EDC (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may use similar synthetic routes but on a larger scale and with optimizations to increase yield and purity. It could involve:

  • High-throughput techniques

  • Robust purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The benzylthio group can be oxidized to form sulfoxides or sulfones, typically using reagents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The carbonyl group can be reduced to the corresponding alcohol using reagents such as sodium borohydride (NaBH4).

  • Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like mCPBA

  • Reducing agents like NaBH4

  • Nucleophiles for substitution reactions, such as primary amines or alcohols.

Major Products

Major products from these reactions include:

  • Sulfoxides or sulfones from oxidation

  • Alcohol derivatives from reduction

  • Substituted products depending on the nucleophile used.

Scientific Research Applications

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide finds applications in various scientific fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: : Studied for its potential pharmacological effects.

  • Industry: : Potential use in material science for the development of novel polymers or coatings.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific functional groups and arrangement. Similar compounds might include:

  • Other thiadiazole derivatives: : They share the thiadiazole core but differ in attached groups.

  • Benzo[d][1,3]dioxole derivatives: : They share the benzo[d][1,3]dioxole ring but have different substitutions.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(12-6-7-13-14(8-12)23-10-22-13)18-16-19-20-17(25-16)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCWDOKCDJGXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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